REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:14](=[O:19])C(F)(F)F)=[CH:7][N:8]2[CH2:11][CH2:12][CH3:13])=[CH:4][CH:3]=1.[OH-:20].[Na+]>>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:14]([OH:19])=[O:20])=[CH:7][N:8]2[CH2:11][CH2:12][CH3:13])=[CH:4][CH:3]=1 |f:1.2|
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Name
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1-(6-chloro-1-propyl-1H-indol-3-yl)-2,2,2-trifluoro-ethanone
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Quantity
|
277.1 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(=CN(C2=C1)CCC)C(C(F)(F)F)=O
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Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was heated
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Type
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TEMPERATURE
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Details
|
under reflux for 17 h
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Duration
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17 h
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Type
|
CUSTOM
|
Details
|
partitioned between water (75 mL) and ethyl acetate (75 mL)
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Type
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EXTRACTION
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Details
|
extracted with diethyl ether (1×50 mL)
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (1×75 mL)
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Type
|
WASH
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Details
|
The combined organic layers were washed with water (1×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated aqueous sodium chloride solution (1×50 mL), dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=CN(C2=C1)CCC)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 141.4 mg | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |